5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C7H10N4. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Pyrazole derivatives, a group to which this compound belongs, have been reported to exhibit a wide range of medicinal, biological, and industrial properties .
Mode of Action
It’s synthesized by anomeric based oxidative aromatization . The synthesis involves several consecutive reactions in one step and in one container, producing the target product without the need to separate the intermediates .
Biochemical Pathways
Pyrazole derivatives have been reported to have properties such as antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic activities , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound is reported to have high gi absorption , which suggests that it may have good bioavailability.
Result of Action
Given the reported properties of pyrazole derivatives , it can be inferred that this compound may have a range of potential effects at the molecular and cellular level.
Action Environment
The synthesis of this compound has been reported to be facilitated by various catalysts , suggesting that the reaction conditions may play a role in its formation and potentially its action.
Biochemical Analysis
Biochemical Properties
5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to interact with human cannabinoid receptors (hCB1 and hCB2), and inhibitors of p38 kinase . These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form hydrogen bonds and its structural compatibility with active sites of enzymes make it a versatile molecule in biochemical studies.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . The compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell survival and growth. Additionally, it can modulate metabolic pathways, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been shown to act as an inhibitor of p38 kinase . This inhibition can lead to downstream effects on signaling pathways, ultimately altering gene expression and cellular responses. The compound’s ability to form stable complexes with enzymes and receptors is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities. At higher doses, it can cause toxic or adverse effects. For instance, high doses of the compound have been associated with cytotoxicity in various cell lines . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to interact with enzymes involved in the synthesis of pyrazole derivatives . These interactions can influence the overall metabolic profile of cells, leading to changes in the levels of key metabolites and metabolic intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect metabolic processes . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile typically involves multi-component reactions. One common method is the three-component cyclocondensation of aldehydes, phenyl hydrazine derivatives, and malononitrile. This reaction can be catalyzed by various catalysts such as sodium ascorbate, [HMIM]C(NO2)3, CPS-CDMNPs, NiFe2O4 nanoparticles, and Glu.@Fe3O4 .
Industrial Production Methods
In industrial settings, the synthesis can be optimized using recyclable catalysts like alumina–silica-supported manganese dioxide in water and sodium dodecyl benzene sulphonate at room temperature. This method is advantageous due to its simplicity and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile has significant applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: This compound is explored for its potential anti-cancer and anti-inflammatory properties.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives
- 4,6-diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Uniqueness
5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile is unique due to its isopropyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties .
Properties
IUPAC Name |
5-amino-1-propan-2-ylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5(2)11-7(9)6(3-8)4-10-11/h4-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLUYAARRNLXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591774 | |
Record name | 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21254-23-9 | |
Record name | 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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